Dimethyl 5-isothiocyanatoisophthalate
Overview
Description
Dimethyl 5-isothiocyanatoisophthalate is a chemical compound with the molecular formula C11H9NO4S and a molecular weight of 251.26 g/mol . It belongs to the family of isothiocyanates and is characterized by its yellow crystalline powder form, which is soluble in organic solvents such as chloroform, methanol, and ethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-isothiocyanatoisophthalate typically involves the reaction of dimethyl 5-aminoisophthalate with thiophosgene. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the intermediate products. The reaction proceeds as follows:
- Dissolve dimethyl 5-aminoisophthalate in dichloromethane.
- Add thiophosgene dropwise to the solution while maintaining the temperature below 0°C.
- Stir the reaction mixture for several hours until the reaction is complete.
- Filter the reaction mixture to remove any solid impurities.
- Evaporate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The purification steps may include additional techniques such as column chromatography and distillation to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-isothiocyanatoisophthalate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with nucleophiles such as amines and alcohols to form thiourea and carbamate derivatives.
Addition Reactions: The compound can undergo addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, to form corresponding adducts.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents such as dichloromethane, chloroform, and ethanol are commonly used.
Catalysts: In some reactions, catalysts such as bases (e.g., triethylamine) or acids (e.g., hydrochloric acid) may be used to facilitate the reaction.
Major Products Formed
Thiourea Derivatives: Formed by the reaction with amines.
Carbamate Derivatives: Formed by the reaction with alcohols.
Heterocyclic Compounds: Formed through cyclization reactions.
Scientific Research Applications
Dimethyl 5-isothiocyanatoisophthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to react with amino groups in proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Dimethyl 5-isothiocyanatoisophthalate involves the reactivity of the isothiocyanate group with nucleophiles. The compound can form covalent bonds with amino groups in proteins, leading to the modification of protein structure and function. This reactivity is exploited in enzyme inhibition studies, where the compound can inhibit enzyme activity by modifying the active site or other critical residues.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-isocyanatoisophthalate: Similar in structure but contains an isocyanate group instead of an isothiocyanate group.
Dimethyl 5-aminophthalate: Precursor in the synthesis of Dimethyl 5-isothiocyanatoisophthalate.
Dimethyl 5-nitroisophthalate: Contains a nitro group instead of an isothiocyanate group.
Uniqueness
This compound is unique due to its isothiocyanate group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in the synthesis of thiourea and carbamate derivatives, as well as in the study of enzyme inhibition and protein modification.
Properties
IUPAC Name |
dimethyl 5-isothiocyanatobenzene-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S/c1-15-10(13)7-3-8(11(14)16-2)5-9(4-7)12-6-17/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFVBTNZOHDLLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N=C=S)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0072483 | |
Record name | Dimethyl 5-isothiocyanatoisophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0072483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72076-50-7 | |
Record name | 1,3-Dimethyl 5-isothiocyanato-1,3-benzenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72076-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzenedicarboxylic acid, 5-isothiocyanato-, 1,3-dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072076507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenedicarboxylic acid, 5-isothiocyanato-, 1,3-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl 5-isothiocyanatoisophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0072483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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